diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a trifluoromethyl group, and a butan-2-yl moiety, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Butan-2-yl Moiety: This can be achieved through alkylation reactions using appropriate alkyl halides.
Final Coupling and Esterification: The final steps involve coupling the intermediate products and esterification to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthesis process to large-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl group or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium, copper, and other transition metals are often used as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and specificity, while the triazole ring may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-(1-oxo-1-{[3-(trifluoromethyl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate: Unique due to its specific combination of functional groups.
Other Triazole Derivatives: Compounds like 1,2,3-triazole-4,5-dicarboxylate derivatives with different substituents.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which is known for enhancing biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazole ring, a trifluoromethyl group, and a butan-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21F3N4O5 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
diethyl 1-[1-oxo-1-[3-(trifluoromethyl)anilino]butan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C19H21F3N4O5/c1-4-13(16(27)23-12-9-7-8-11(10-12)19(20,21)22)26-15(18(29)31-6-3)14(24-25-26)17(28)30-5-2/h7-10,13H,4-6H2,1-3H3,(H,23,27) |
InChI Key |
HFQIGWJZSMBLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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